2-Ethylhexanoic acid, cobalt salt

Description

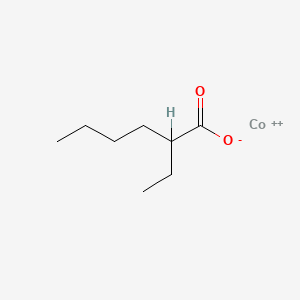

2-Ethylhexanoic acid, cobalt salt (CAS 13586-82-8), also known as cobalt octoate or cobalt(II) 2-ethylhexanoate, is a coordination complex formed by the reaction of 2-ethylhexanoic acid with cobalt ions. The compound is characterized by its cobalt(2+) center coordinated with two 2-ethylhexanoate anions, yielding a charge-neutral structure . Its linear formula is Co[OOCCH(C₂H₅)C₄H₉]₂, and it typically exists as a viscous liquid or solution in commercial formulations (e.g., 8–12% cobalt content in 2-ethylhexanoic acid) .

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

13586-82-8 |

|---|---|

Formule moléculaire |

C8H16CoO2 |

Poids moléculaire |

203.14 g/mol |

Nom IUPAC |

cobalt;2-ethylhexanoic acid |

InChI |

InChI=1S/C8H16O2.Co/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

Clé InChI |

AAZSASWTJCLJGM-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].[Co+2] |

SMILES canonique |

CCCCC(CC)C(=O)O.[Co] |

Autres numéros CAS |

13586-82-8 |

Pictogrammes |

Irritant; Environmental Hazard |

Numéros CAS associés |

13586-82-8 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Metal salts of 2-ethylhexanoic acid exhibit distinct properties based on the cationic metal. Below is a comparative analysis of cobalt salt with its analogs:

Catalytic Efficiency

Cobalt salt outperforms other metal salts in oxidation and crosslinking reactions due to cobalt’s redox activity. For example, in ketalization reactions, cobalt salts achieve >90% conversion rates, whereas zinc or lithium salts show lower efficiency . Its coordination chemistry enables facile electron transfer, critical for polymerization and drying processes .

Solubility and Stability

- Cobalt Salt : Highly soluble in organic solvents (e.g., toluene, xylene), making it ideal for homogeneous catalysis .

- Strontium Salt: Often formulated as a solution in 2-ethylhexanoic acid for ease of handling in coatings .

- Sodium Salt: Hydrophilic nature limits use in nonpolar systems but enhances compatibility in aqueous wood treatments .

Research Findings and Industrial Trends

- Market Demand: The cobalt salt segment dominates the 2-ethylhexanoic acid derivatives market, driven by coatings and plastics industries .

- Innovations: Patents highlight nano-gold catalysts for synthesizing 2-ethylhexanoic acid, improving purity for high-grade metal salts .

- Regulatory Shifts : Strontium and zinc salts are gaining traction as alternatives to cobalt in regions with heavy-metal restrictions .

Méthodes De Préparation

Preparation of 2-Ethylhexanoic Acid

The synthesis of 2-ethylhexanoic acid is a prerequisite for preparing its cobalt salt. There are three primary industrial methods for producing 2-ethylhexanoic acid:

- Oxidation of 2-Ethylhexyl Alcohol

- Catalytic Dehydrogenation of 2-Ethylhexyl Alcohol

- Oxidation of 2-Ethylhexanal

Among these, the oxidation of 2-ethylhexanal is currently the most efficient and preferred industrial method due to higher yield and selectivity, as well as lower environmental impact compared to the other methods.

Oxidation of 2-Ethylhexanal: Process Overview

-

- Temperature: 0–30 °C (optimally 0–15 °C)

- Pressure: 0.1–2 MPa absolute pressure

- Catalyst: Mixed metal acetates such as manganese acetate, potassium acetate, copper acetate (0.05–2% by mass)

- Solvent: Mixtures of 2-ethylhexanoic acid, butyric acid, acetate, propionic acid, or combinations thereof; preferably 2-ethylhexanoic acid itself to simplify separation

- Oxygen-containing gas (oxygen, air, or mixtures with inert gases) fed at 1.1–5.0 times theoretical oxygen requirement

-

- Bubble tower or tank reactor with gas fed from bottom through a gas distributor for fine bubbles

- External circulation of reaction mixture with cooling to maintain temperature control

-

- 30 to 600 minutes depending on conditions

| Embodiment | Temperature (°C) | Pressure (MPa) | 2-Ethylhexanal Content (%) | Catalyst Type and Amount | Circulation Rate (ml/min) | Reaction Time (min) | Conversion Efficiency (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|---|

| 7 | ~10 | ~1.0 | ~15 | 0.2% Mn(Ac)2 + 0.2% Cu(Ac)2 | 41 | 60 | 99.5 | 93.6 |

| 8 | ~10 | 1.5 | 15 | 0.3% KAc | 82 | 60 | 99.7 | 93.8 |

| 9 | ~15 | 0 (atmospheric) | 20 | 0.2% KAc | 82 | 180 | 99.1 | 93.9 |

These data demonstrate high conversion efficiencies (>99%) and selectivities (>92%) under mild conditions, highlighting the process's industrial viability.

Synthesis of 2-Ethylhexanoic Acid, Cobalt Salt

After obtaining 2-ethylhexanoic acid, the cobalt salt is synthesized by reacting cobalt metal or cobalt compounds with the acid. There are several preparation methods, with varying complexity and purity outcomes.

Traditional Double Decomposition Method

- Involves reacting ammonium soap of 2-ethylhexanoic acid with cobalt chloride or nitrate salts.

- Challenges include contamination with byproducts and excess acid, requiring vacuum distillation at high temperatures that can cause thermal decomposition of the product.

- Requires expensive water-soluble metal salts and complex equipment.

Electrolytic Synthesis Method (High Yield and Purity)

A more advanced and efficient method involves electrochemical synthesis:

-

- Electrolyzer with a metal anode (cobalt or other metals) in an anode compartment separated by an anion exchange membrane from the cathode compartment.

- Anolyte contains a mixture of 2-ethylhexanoic acid, a low molecular weight aliphatic alcohol (methanol preferred), and an electroconductive additive.

- Catholyte contains 2-ethylhexanoic acid, potassium 2-ethylhexanoate, and methanol.

-

- Temperature maintained between 50–55 °C.

- Electric current applied (e.g., 0.070 A for 6 hours).

- Additional acid added during electrolysis to maintain reaction.

-

- Cooling the anolyte to room temperature to precipitate cobalt 2-ethylhexanoate.

- Filtration, recrystallization from methanol.

- Drying under vacuum at 50–60 °C and low pressure (1–5 mm Hg).

| Parameter | Value/Condition |

|---|---|

| Electrolyzer temperature | 50–55 °C |

| Current | 0.070 A |

| Electrolysis duration | 6 hours |

| Acid addition during process | After 3 hours |

| Product form | Viscous transparent liquid |

| Yield | 75.1% based on anode weight loss |

| Drying conditions | 50–60 °C, 1–5 mm Hg vacuum, 7–8 h |

Alternative Preparation Approaches: Nanoparticle Synthesis (Research Context)

Recent research has explored the synthesis of cobalt nanoparticles stabilized by 2-ethylhexanoate ligands, which can be considered a form of cobalt 2-ethylhexanoate in colloidal form:

- Cobalt precursors such as cobalt(II) acetate are reacted in solvents like dimethylformamide (DMF) at elevated temperatures (140 °C) for extended periods (8 hours).

- The resulting cobalt nanoparticles exhibit catalytic properties and stability, with the 2-ethylhexanoate ligand providing surface protection.

- This approach is more relevant for catalytic and nanomaterial applications rather than bulk cobalt salt production.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing cobalt 2-ethylhexanoate with high purity?

- Methodology : The synthesis typically involves reacting cobalt(II) salts (e.g., cobalt chloride or sulfate) with 2-ethylhexanoic acid (2-EHA) in an aqueous or organic solvent under controlled pH and temperature. For high-purity grades (e.g., 99.99%), purification steps like solvent extraction, vacuum distillation, or recrystallization are critical. Analytical-grade products often require trace metal analysis (<0.001% Ni, as per EMSURE® standards) .

- Key Considerations : Ensure stoichiometric ratios (typically 1:2 for Co²⁺:2-EHA) and inert atmospheres to prevent oxidation of Co²⁺ to Co³⁺, which alters catalytic properties .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing cobalt 2-ethylhexanoate?

- Methodology :

- FTIR : Identifies carboxylate coordination modes (asymmetric/symmetric stretching at ~1540 cm⁻¹ and ~1450 cm⁻¹) .

- GC-MS : Validates purity and detects volatile impurities (e.g., unreacted 2-EHA) using derivatized samples .

- XRD : Confirms crystalline structure and metal-ligand coordination geometry .

- ICP-OES : Quantifies cobalt content and traces of contaminant metals .

Q. How does cobalt 2-ethylhexanoate function as a catalyst in polymer curing processes?

- Mechanism : The cobalt ion acts as a redox catalyst, accelerating the autoxidation of unsaturated polymers (e.g., alkyd resins) by facilitating radical formation. The 2-ethylhexanoate ligand enhances solubility in nonpolar media, ensuring homogeneous dispersion .

- Optimization : Catalytic efficiency depends on Co²⁺ concentration (typically 0.005–0.1 wt%) and solvent polarity. Excessive concentrations may lead to premature gelation .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data across different solvent systems?

- Experimental Design :

- Solvent Screening : Test solvents with varying polarity (e.g., hexane, toluene, PEG 400) to assess Co²⁺ solvation effects. Polar solvents may stabilize Co²⁺ but reduce substrate accessibility .

- Kinetic Studies : Monitor oxidation rates via O₂ uptake measurements or FTIR tracking of peroxide intermediates. Discrepancies often arise from solvent-induced changes in radical chain propagation .

Q. What strategies mitigate environmental and regulatory risks of cobalt 2-ethylhexanoate in academic research?

- Regulatory Compliance :

- Substitution Analysis : Evaluate alternatives like manganese or iron carboxylates, which have lower toxicity but may require higher catalytic loads .

- Waste Management : Use chelating agents (e.g., EDTA) to precipitate residual cobalt ions from lab waste, adhering to OSHA exposure limits (<5 mg/m³) .

Q. How does the coordination geometry of cobalt in 2-ethylhexanoate influence its catalytic selectivity?

- Advanced Characterization :

- EXAFS/XANES : Probe Co-O bond lengths and coordination numbers (typically octahedral or tetrahedral) to correlate structure with oxidative activity .

- DFT Modeling : Simulate electron transfer pathways to predict selectivity in crosslinking vs. degradation reactions .

Data Analysis and Contradictions

Q. Why do conflicting reports exist on the thermal stability of cobalt 2-ethylhexanoate in PVC stabilizers?

- Root Cause : Variations in ligand-to-metal ratios (L/M) and processing temperatures (120–180°C) alter decomposition pathways. Higher L/M ratios (>2:1) improve stability by preventing Co²⁺ aggregation .

- Resolution : Use TGA-DSC to map decomposition profiles and correlate with L/M ratios. Contradictions often stem from unaccounted trace additives (e.g., phosphites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.